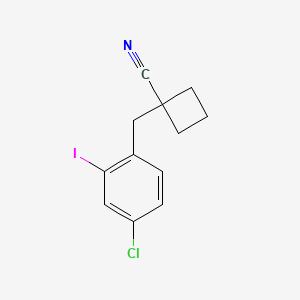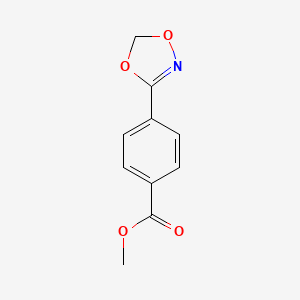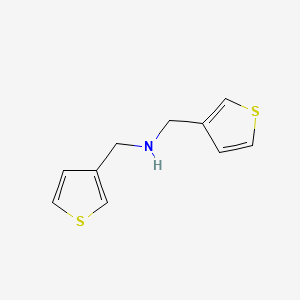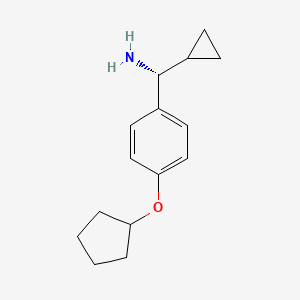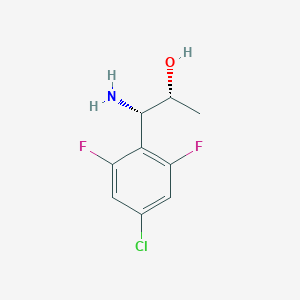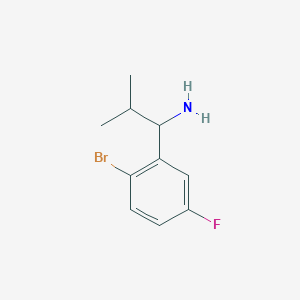
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a cyclopropoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopropoxyphenyl precursor.
Amination: The precursor undergoes amination to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. Techniques like crystallization and chromatography are often employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Applications De Recherche Scientifique
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride: The enantiomer of the compound with different biological activities.
2-Amino-2-phenylethanol hydrochloride: A similar compound without the cyclopropoxy group.
2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride: A compound with a methoxy group instead of a cyclopropoxy group.
Uniqueness
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of the cyclopropoxy group, which may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(3-cyclopropyloxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c12-11(7-13)8-2-1-3-10(6-8)14-9-4-5-9;/h1-3,6,9,11,13H,4-5,7,12H2;1H/t11-;/m1./s1 |
Clé InChI |
NANIAWRLNVJHLO-RFVHGSKJSA-N |
SMILES isomérique |
C1CC1OC2=CC=CC(=C2)[C@@H](CO)N.Cl |
SMILES canonique |
C1CC1OC2=CC=CC(=C2)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


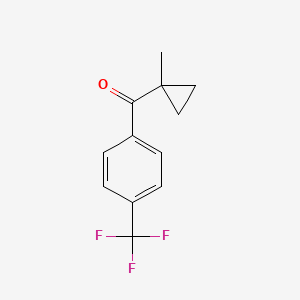
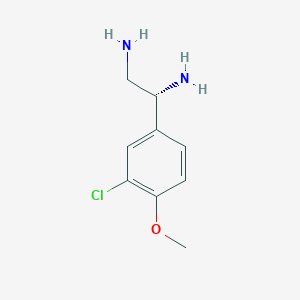
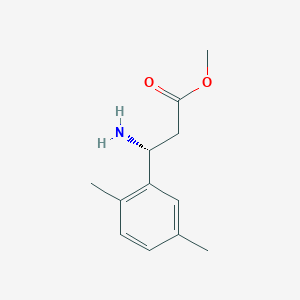
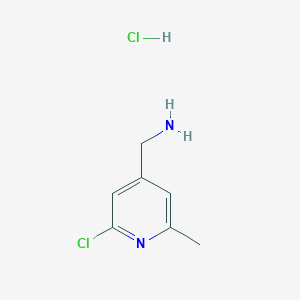
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
